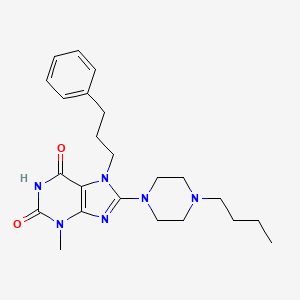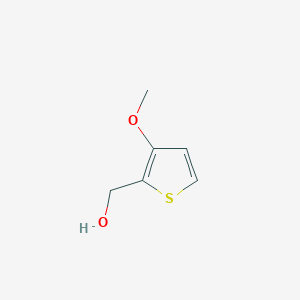
3-Amino-4-chloro-5-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-chloro-5-fluorobenzonitrile is a chemical compound with the molecular formula C7H4ClFN2 and a molecular weight of 170.57 . It is used as a key intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. It is typically synthesized from 4-Chloro-3-fluorobenzonitrile, which is a key intermediate in the synthesis of 3,4-Difluorobenzonitrile . The exact synthesis process can vary depending on the desired end product and the specific conditions of the reaction .Molecular Structure Analysis
The molecular structure of this compound has been studied using various methods such as Density Functional Theory . The InChI code for this compound is 1S/C7H4ClFN2/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2H,11H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the specific conditions of the reaction . For example, one reaction involves the compound with potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 292.0±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 39.8±0.4 cm3 .科学的研究の応用
Catalysis and Chemical Fixation of CO2
A study by Kimura et al. (2012) highlights the use of 2-aminobenzonitriles, including derivatives similar to 3-Amino-4-chloro-5-fluorobenzonitrile, in the efficient catalysis and chemical fixation of CO2 to produce quinazoline-2,4(1H,3H)-diones. This process, catalyzed by TBA(2)[WO(4)], demonstrates significant potential for atmospheric CO2 fixation, with the system achieving a high turnover number and applicable to large-scale reactions (Kimura et al., 2012).
Polymer Solar Cells
In the context of polymer solar cells (PSCs), Jeong et al. (2011) explored the effects of perfluorinated compounds, including derivatives similar to this compound, as additives. Their findings suggest that these compounds can significantly enhance the power conversion efficiency of PSCs, mainly by ordering the P3HT chains, which improves absorbance, crystal size, and hole mobility (Jeong et al., 2011).
Intermolecular Interactions
Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, examining their crystal structures and various intermolecular interactions. These derivatives exhibit solvatomorphic behavior and the presence of different interaction types, including lp⋯π interactions, which could have implications for molecular engineering and pharmaceuticals (Shukla et al., 2014).
Fluorous Synthetic Routes
Ang et al. (2013) developed a microwave-assisted, fluorous synthetic route to 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This method involves the use of 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile, highlighting the versatility of fluoro and chloro-substituted benzonitriles in synthesizing valuable heterocyclic compounds (Ang et al., 2013).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound, including avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
作用機序
Target of Action
It is known that this compound is a key intermediate in the synthesis of other fluorobenzonitriles , which suggests that it may interact with a variety of biological targets depending on the specific derivative that is synthesized.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-4-chloro-5-fluorobenzonitrile . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
特性
IUPAC Name |
3-amino-4-chloro-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICXJRBXEXWLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6-prop-2-enoyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B2944763.png)





![N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2944771.png)
![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2944772.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2944775.png)
![5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride](/img/structure/B2944778.png)
![3-[3-[(3-Bromophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2944781.png)

